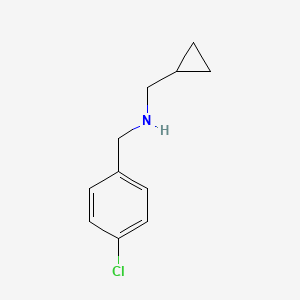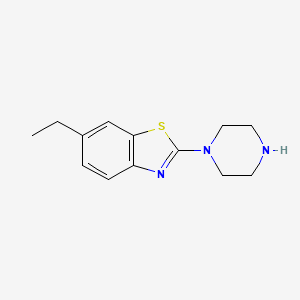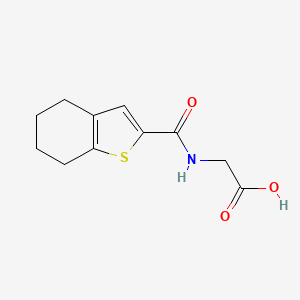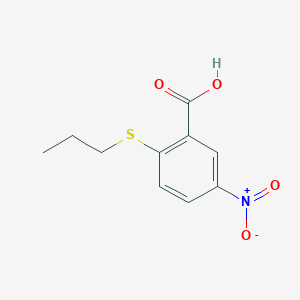![molecular formula C17H20O3 B1414744 [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol CAS No. 1021030-78-3](/img/structure/B1414744.png)
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol
説明
“[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol” is a chemical compound with the CAS Number: 1021030-78-3 . It has a molecular weight of 272.34 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is [3-methoxy-4- (3-phenylpropoxy)phenyl]methanol . The InChI code is 1S/C17H20O3/c1-19-17-12-15 (13-18)9-10-16 (17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 .Physical And Chemical Properties Analysis
The compound is in the form of an oil and is stored at room temperature . It has a molecular weight of 272.34 .科学的研究の応用
Asymmetric Synthesis and Chiral Auxiliaries Research indicates that methoxylated phenyl compounds can serve as precursors or intermediates in the asymmetric synthesis of complex organic molecules. For example, studies on the asymmetric addition of electrophiles to naphthalenes, promoted by methanol, highlight the role of methoxy groups in stereoselective synthesis, potentially offering pathways for producing enantiomerically enriched products (Fujita et al., 2001). Additionally, bidentate chelation-controlled synthesis utilizing methoxylated compounds for the preparation of α-hydroxy esters showcases the importance of methoxy groups in chiral auxiliary development (Junyang Jung, H. Ho, Hee-doo Kim, 2000).
Surface Chemistry and Catalysis In the realm of surface science, methoxylated compounds are used to probe the nature of surface sites on metal oxide catalysts, such as ceria nanocrystals. Research demonstrates that methanol adsorption and desorption on these surfaces can reveal insights into the catalytic properties and the distribution of active sites (Zili Wu et al., 2012). This knowledge is crucial for the development of catalysts with tailored properties for specific reactions.
Material Science and Nanotechnology Methoxylated phenyl compounds also find applications in material science, particularly in the synthesis and modification of nanomaterials. For instance, the investigation of methanol as a solvent and reagent in the synthesis of value-added chemicals highlights the versatility of methoxylated compounds in facilitating various chemical transformations, including methylation and methoxycarbonylation (Kishore Natte et al., 2017).
Pharmaceuticals and Radiotracers The structural motif of “[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol” suggests potential applications in the development of pharmaceuticals and PET radiotracers for early diagnosis of diseases such as Alzheimer’s. Studies on related compounds that crystallize with methanol indicate their role in the design and synthesis of molecules with diagnostic and therapeutic applications (A. Altomare et al., 2014).
Safety And Hazards
特性
IUPAC Name |
[3-methoxy-4-(3-phenylpropoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKAFPWFMDEQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![4-[Cyclohexyl(methyl)amino]benzene-1-carboximidamide](/img/structure/B1414662.png)
![N-[(2,4-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414664.png)
amine](/img/structure/B1414665.png)



![3-Chloro-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1414670.png)

![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)

